1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Overview
Description
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound that features a tetrahydrofuran ring, a thioxo group, and a hexahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multiple steps. One common approach is the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
Industrial Production Methods
the general principles of organic synthesis, such as the use of active and selective catalysts for aldol condensation and hydrogenation–cyclization reactions, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the thioxo group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-{(2S,5S)-4-fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-yl}pyrimidine-2,4(1H,3H)-dione
- 2,2,5,5-tetramethyltetrahydrofuran (TMTHF)
Uniqueness
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is unique due to its combination of a tetrahydrofuran ring, a thioxo group, and a hexahydroquinazolinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a tetrahydrofuran ring with a thioxo group and a hexahydroquinazolinone core. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Tetrahydrofuran ring : A five-membered cyclic ether.
- Thioxo group : A sulfur-containing functional group that may influence biological interactions.
- Hexahydroquinazolinone core : A bicyclic structure that contributes to the compound's pharmacological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, thereby exerting its biological effects. Current research is focused on elucidating these mechanisms in detail.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against various bacterial strains.
Anticancer Potential
There is growing interest in the anticancer potential of this compound. Similar thioxo-containing compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Ongoing studies aim to evaluate the efficacy of this compound in various cancer models.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research is exploring its potential to protect neuronal cells from oxidative stress and neurodegeneration.
Case Studies and Research Findings
A review of recent literature highlights several key findings related to the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Showed significant inhibition of Gram-positive bacteria growth. |
Study B | Anticancer | Induced apoptosis in cancer cell lines with IC50 values in low micromolar range. |
Study C | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cultures. |
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-13-14-12(18)10-5-1-2-6-11(10)15(13)8-9-4-3-7-17-9/h9H,1-8H2,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXXAEXJMUMGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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